6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of a bromine atom and a methylphenyl group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
The mode of action of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Biochemical Pathways
Imidazo[1,2-a]pyridines can be functionalized through various biochemical pathways, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . .
Pharmacokinetics
The pharmacokinetics of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups. For example, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .
Result of Action
The result of action of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups. For example, some imidazo[1,2-a]pyridine analogues have shown significant activity against MDR-TB and XDR-TB . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination. One common method includes the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions . Another approach involves microwave irradiation, which offers a simpler and more efficient method for preparing imidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Similar in structure but lacks the bromine and methylphenyl groups.
6-Bromoimidazo[1,2-a]pyridine: Similar but without the methylphenyl group.
Imidazo[1,2-a]pyrimidine: A related compound with a different heterocyclic structure.
Uniqueness
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a methylphenyl group, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15)6-7-14(17)16-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMUYIDHWOOLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362820 | |
Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858516-70-8 | |
Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.